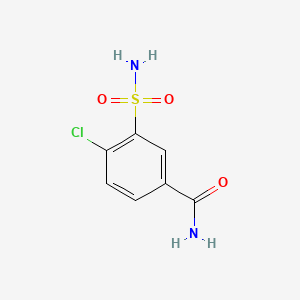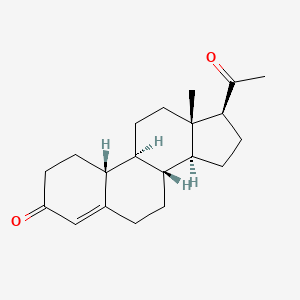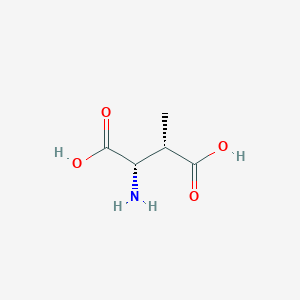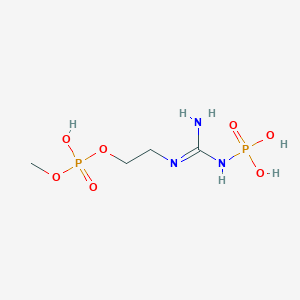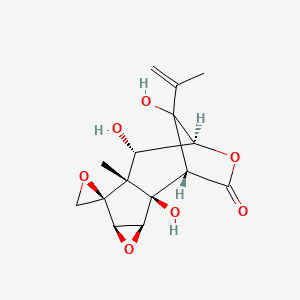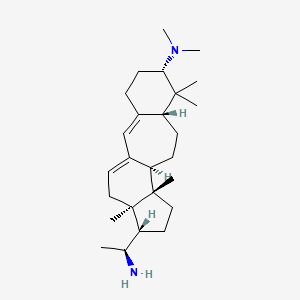
7-O-Methylepinogarol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Menogaril is a semisynthetic derivative of the anthracycline antineoplastic antibiotic nogalamycin. Menogaril intercalates into DNA and interacts with topoisomerase II, thereby inhibiting DNA replication and repair and RNA and protein synthesis. This agent is less cardiotoxic than doxorubicin. (NCI04)
Aplicaciones Científicas De Investigación
1. Cancer Research Applications 7-O-Methylepinogarol, also known as 7-con-O-methylnogarol (7-OMEN), has been investigated extensively for its applications in cancer research. Studies have explored its effects on leukemia and melanoma, demonstrating significant activity against murine P388 and L1210 leukemia, as well as B16 melanoma. Its intracellular uptake and relationship with cell survival in different cancer cell lines, including Chinese hamster ovary (CHO), B16, and L1210 cells, have been a major focus. The drug's uptake was found to be proportional to its extracellular concentration, and it exhibited a complex relationship between intracellular drug concentration and cell killing, differing in mechanism from other similar drugs like Adriamycin (Bhuyan, Mcgovren, & Crampton, 1981).
2. Pharmacokinetics and Drug Purity Assessment The pharmacokinetics of this compound have been studied in patients with solid tumors. These studies are crucial for understanding the drug's behavior in the human body, including its absorption, distribution, metabolism, and excretion. Additionally, the development of analytical methods like ion-pair reversed-phase high-performance liquid chromatography has been significant for assessing the purity of the drug in bulk and in freeze-dried sterile powder formulations (Zoutendam & Ryan, 1984).
3. Study of Drug Effects on Cell Cycle and DNA Synthesis Research has delved into the effects of this compound on DNA synthesis, survival, and cell cycle progression, particularly in Chinese hamster ovary cells. These studies have helped in understanding how the drug influences different phases of the cell cycle and DNA synthesis, contributing to its antitumor effects (Adams, Crampton, & Bhuyan, 1981).
4. Cardiotoxicity and Chemotherapeutic Activity Assessing the cardiotoxic potential of this compound in animals has been another critical area of research. Such studies are vital for evaluating the safety profile of the drug, particularly its effects on the heart, compared to other anthracycline antibiotics. The drug's chemotherapeutic activity in several experimental mouse tumor systems and its gastrointestinal absorption when administered orally have also been studied (Mcgovren et al., 1979).
Propiedades
Fórmula molecular |
C28H31NO10 |
|---|---|
Peso molecular |
541.5 g/mol |
Nombre IUPAC |
23-(dimethylamino)-4,8,12,22,24-pentahydroxy-10-methoxy-1,12-dimethyl-20,25-dioxahexacyclo[19.3.1.02,19.05,18.07,16.09,14]pentacosa-2,4,7(16),8,14,18-hexaene-6,17-dione |
InChI |
InChI=1S/C28H31NO10/c1-27(36)8-10-6-11-16(21(32)15(10)14(9-27)37-5)22(33)17-13(30)7-12-24(18(17)20(11)31)38-26-23(34)19(29(3)4)25(35)28(12,2)39-26/h6-7,14,19,23,25-26,30,32,34-36H,8-9H2,1-5H3 |
Clave InChI |
LWYJUZBXGAFFLP-UHFFFAOYSA-N |
SMILES |
CC1(CC(C2=C(C3=C(C=C2C1)C(=O)C4=C5C(=CC(=C4C3=O)O)C6(C(C(C(C(O5)O6)O)N(C)C)O)C)O)OC)O |
SMILES canónico |
CC1(CC(C2=C(C3=C(C=C2C1)C(=O)C4=C5C(=CC(=C4C3=O)O)C6(C(C(C(C(O5)O6)O)N(C)C)O)C)O)OC)O |
Vida útil |
Bulk: Bulk stability studies indicate slight, gradual decomposition occurring over 30 days at room temperature and laboratory illumination; total decomposition was approximated at 2 %. Stored at 60 °C and in darkness, the sample is stable for at least 30 days (HPLC and TLC). Solution: Menogaril solutions (0.1 and 5 mg/mL are stable for at least 14 days at room temperature in the dark. |
Solubilidad |
H2O insoluble (<0.01) (mg/mL) pH 5, 0.1 M Phosphate buffer insoluble (<0.01) (mg/mL) pH 9, 0.1 M Phosphate buffer insoluble ( <0.01) (mg/mL) 95% EtOH 0.05 (mg/mL) 10% aq. DMA 0.8 (mg/mL) DSMO 4 (mg/mL) DMA 10 (mg/mL) |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![1-[[(2-Methyl-3-furanyl)-oxomethyl]amino]-3-[2-(trifluoromethyl)phenyl]thiourea](/img/structure/B1209247.png)
